molecular formula C7H11ClO3 B14431148 2-Chloro-3-hydroxypropyl 2-methylprop-2-enoate CAS No. 82397-85-1

2-Chloro-3-hydroxypropyl 2-methylprop-2-enoate

Cat. No.: B14431148
CAS No.: 82397-85-1
M. Wt: 178.61 g/mol
InChI Key: JTMTVBCMZZJAKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-hydroxypropyl 2-methylprop-2-enoate, also known as 3-Chloro-2-hydroxypropyl methacrylate, is an organic compound with the molecular formula C7H11ClO3. It is a methacrylate ester that contains both a chloro and a hydroxy functional group. This compound is commonly used in the production of polymers and copolymers due to its ability to undergo free radical polymerization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-hydroxypropyl 2-methylprop-2-enoate typically involves the reaction of methacrylic acid with epichlorohydrin. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through the formation of an intermediate glycidyl methacrylate, which then reacts with hydrochloric acid to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The product is typically purified by distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-hydroxypropyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols

    Polymerization Initiators: Azobisisobutyronitrile (AIBN), benzoyl peroxide

    Esterification Agents: Carboxylic acids, acid chlorides

Major Products

Scientific Research Applications

2-Chloro-3-hydroxypropyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-hydroxypropyl 2-methylprop-2-enoate primarily involves its ability to undergo free radical polymerization. The compound’s methacrylate group can form radicals in the presence of initiators, leading to the formation of polymer chains. The chloro and hydroxy groups can participate in further chemical modifications, allowing for the synthesis of a wide range of functionalized polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-hydroxypropyl 2-methylprop-2-enoate is unique due to the presence of both chloro and hydroxy functional groups, which provide versatility in chemical reactions and polymerization processes. This dual functionality allows for the synthesis of a wide range of specialized polymers and copolymers with tailored properties .

Properties

CAS No.

82397-85-1

Molecular Formula

C7H11ClO3

Molecular Weight

178.61 g/mol

IUPAC Name

(2-chloro-3-hydroxypropyl) 2-methylprop-2-enoate

InChI

InChI=1S/C7H11ClO3/c1-5(2)7(10)11-4-6(8)3-9/h6,9H,1,3-4H2,2H3

InChI Key

JTMTVBCMZZJAKI-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC(CO)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.